
Bis(2-methylphenyl)oxadiaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylphenyl)oxadiaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon This compound is part of the oxadiaziridine family, known for their unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylphenyl)oxadiaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. One common method is the oxidation of imines using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylphenyl)oxadiaziridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces nitrones.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-methylphenyl)oxadiaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of high-energy materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of bis(2-methylphenyl)oxadiaziridine involves its ability to transfer oxygen and nitrogen atoms to other molecules. This reactivity is due to the strained three-membered ring structure, which makes the compound highly reactive. The molecular targets and pathways involved include the formation of nitrones and other reactive intermediates that can interact with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Oxaziridine: Another three-membered heterocycle containing oxygen and nitrogen.
Oxadiaziridine Derivatives: Compounds with different substituents on the oxadiaziridine ring, such as -CN, -N3, -NF2, -NH2, -NHNO2, -NO2, and -ONO2.
Uniqueness
Bis(2-methylphenyl)oxadiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other oxaziridines or oxadiaziridines may not be as effective.
Propiedades
Número CAS |
6338-03-0 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2,3-bis(2-methylphenyl)oxadiaziridine |
InChI |
InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
KKFJNOAXWQZDNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2N(O2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


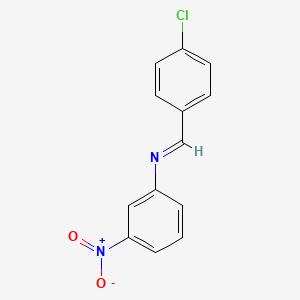

![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)

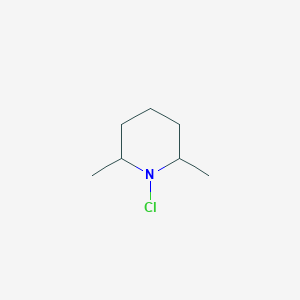
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
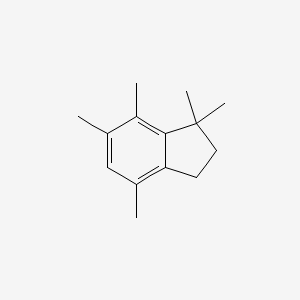

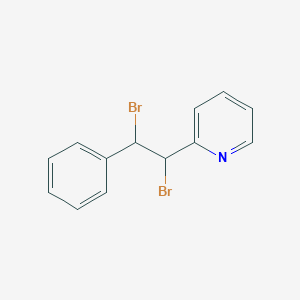
![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
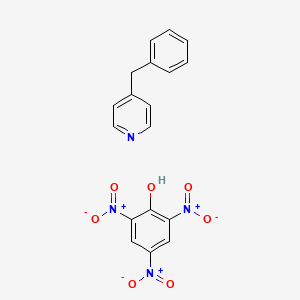
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
